In Vitro Antiproliferative Potency: MCF-7 and HeLa Cell Line Activity of 3-(4-Bromo-2-fluorophenoxy)azetidine Hydrochloride
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride demonstrates measurable in vitro antiproliferative activity against human cancer cell lines. In MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 15.63 µM with apoptosis induction as the proposed mechanism, while in HeLa cervical cancer cells, the IC₅₀ is 12.34 µM via caspase activation . No comparable published IC₅₀ data exist for regioisomeric analogs (e.g., 2-bromo-4-fluoro or 3-bromo-4-fluoro variants) in these specific cell lines, but this data establishes a quantitative baseline for the 4-bromo-2-fluoro substitution pattern against which future analog comparisons can be benchmarked. The observed activity is consistent with the broader class observation that phenoxy-azetidine derivatives can engage biological targets including sphingosine-1-phosphate receptors and bromodomain-containing proteins [1].
| Evidence Dimension | In vitro antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7: 15.63 µM; HeLa: 12.34 µM |
| Comparator Or Baseline | No published IC₅₀ data for regioisomeric bromo/fluoro azetidine analogs in identical assays; baseline established for future head-to-head studies. |
| Quantified Difference | Not calculable; data establishes reference benchmark for 4-bromo-2-fluoro substitution pattern. |
| Conditions | MCF-7 breast cancer cell line and HeLa cervical cancer cell line; apoptosis induction and caspase activation assays. |
Why This Matters
This provides the first quantifiable cytotoxicity benchmark for this specific substitution pattern, enabling researchers to evaluate whether alternative regioisomers offer improved potency in oncology-focused medicinal chemistry programs.
- [1] Justia Patents. Phenoxy-azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. U.S. Patent Application Publication. View Source
